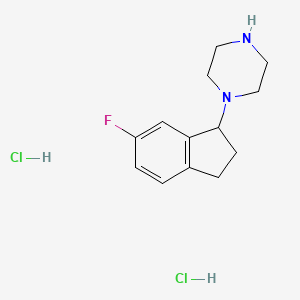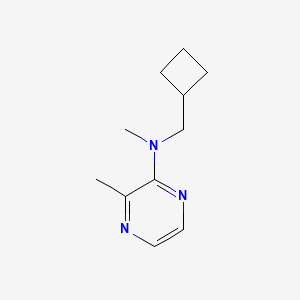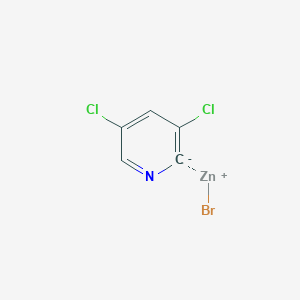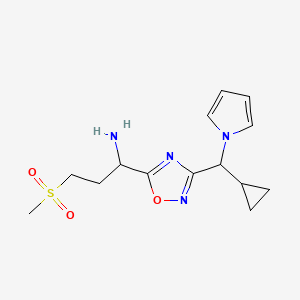
2,4-Dichloro-3-formylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-formylphenylboronic acid: (CAS Number: 480438-53-7, MDL Number: MFCD23380417) is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of two chlorine atoms, a formyl group, and a boronic acid group attached to a benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-formylphenylboronic acid typically involves the borylation of 2,4-dichloro-3-formylbenzene. This can be achieved through various methods, including:
Direct Borylation: Using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Lithiation-Borylation: Lithiation of 2,4-dichloro-3-formylbenzene followed by reaction with a boron electrophile like trimethyl borate.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,4-Dichloro-3-carboxyphenylboronic acid.
Reduction: 2,4-Dichloro-3-hydroxymethylphenylboronic acid.
Substitution: Corresponding substituted phenylboronic acids.
科学的研究の応用
2,4-Dichloro-3-formylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Employed in the development of boron-containing drugs and as a building block for biologically active molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 2,4-Dichloro-3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step.
類似化合物との比較
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Formylphenylboronic acid
Comparison:
- Phenylboronic acid: Lacks the chlorine and formyl groups, making it less reactive in certain substitution reactions.
- 4-Chlorophenylboronic acid: Contains only one chlorine atom and no formyl group, resulting in different reactivity and applications.
- 3-Formylphenylboronic acid: Similar to 2,4-Dichloro-3-formylphenylboronic acid but lacks the additional chlorine atom, affecting its electronic properties and reactivity.
This compound stands out due to its unique combination of functional groups, which enhances its versatility in various chemical reactions and applications.
特性
分子式 |
C7H5BCl2O3 |
|---|---|
分子量 |
218.83 g/mol |
IUPAC名 |
(2,4-dichloro-3-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H |
InChIキー |
DQFBKQDSBHKEAL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)Cl)C=O)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)








![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
